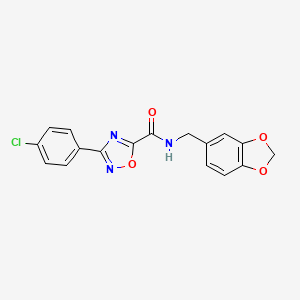
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Construction of the Oxadiazole Ring: This is usually done through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. Compounds with similar structures have shown promise as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol:
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a chlorophenyl group, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C17H12ClN3O4 |
|---|---|
Poids moléculaire |
357.7 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H12ClN3O4/c18-12-4-2-11(3-5-12)15-20-17(25-21-15)16(22)19-8-10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,22) |
Clé InChI |
VXHCYOPAXDTVLO-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1,1,3,3,3-hexafluoro-2-{[3-(trifluoromethyl)phenyl]amino}propan-2-yl)propanamide](/img/structure/B15002321.png)
![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002333.png)
![2-[(E)-{2-[3-(1H-tetrazol-5-yl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15002344.png)
![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B15002351.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]biphenyl-2-carboxamide](/img/structure/B15002359.png)
![(2Z)-2-[(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarboxamide](/img/structure/B15002366.png)
![1-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B15002370.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15002376.png)
![N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide](/img/structure/B15002379.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B15002386.png)
![Methyl 3-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B15002392.png)
![1-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone](/img/structure/B15002395.png)
![2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B15002404.png)
![1-(2-chlorobenzyl)-2',7'-dihydroxyspiro[indole-3,9'-xanthen]-2(1H)-one](/img/structure/B15002410.png)
